1,1,3-Trimethylcyclohexane

Description

Significance in Contemporary Chemical Research

The significance of 1,1,3-trimethylcyclohexane in modern chemical research is multifaceted. It is recognized as a valuable intermediate in organic synthesis, providing a foundational structure for the creation of more complex molecules. solubilityofthings.com Its utility has been demonstrated in the synthesis of terpenoid compounds, where it acts as a key building block. Furthermore, a chiral derivative of this compound has been synthesized from d-camphor (B3430136) and identified as a potent key building block for the synthesis of ent-taxane-type diterpenoids. oup.com

Beyond its role in synthesis, this compound is an excellent model system for fundamental studies in stereochemistry. Its unique substitution pattern creates specific conformational preferences and steric interactions that are of great interest for conformational analysis. Research has shown that it primarily exists in two chair conformations, with one being significantly more stable due to the minimization of steric strain. This makes it an ideal candidate for investigating the relationship between a molecule's three-dimensional structure and its reactivity.

In the field of petrochemistry and environmental science, this compound is a notable component of gasoline fractions from certain crude oils. Its presence and the ratio of its isomers can serve as important indicators for tracing the sources of petroleum hydrocarbon contamination in the environment. This is due to its resistance to biodegradation under both anaerobic and aerobic conditions, allowing it to act as a conserved marker in environmental studies.

Finally, recent studies have identified this compound as a volatile organic compound (VOC) in human breath, suggesting its potential as a non-invasive biomarker for physiological and metabolic processes. nih.gov

Scope of Academic Inquiry for Trimethylcyclohexane Isomers

The study of trimethylcyclohexane isomers, including this compound, is a broad area of academic inquiry that touches upon various aspects of chemistry. Researchers are actively investigating the synthesis, stereochemistry, and physical properties of these isomers. ontosight.aiacs.orgacs.org The synthesis of specific geometrical isomers of trimethylcyclohexanes, such as the cis,cis,cis-1,2,3-trimethylcyclohexane, has been a subject of detailed study to understand stereospecific reactions. acs.org

A significant area of research focuses on the comparative analysis of the stereoelectronic effects among different trimethylcyclohexane isomers. These effects arise from the interplay of factors like hyperconjugation, steric hindrance, and the puckering of the cyclohexane (B81311) ring. The unique three-dimensional arrangement of methyl groups in each isomer leads to distinct physical properties, such as boiling points and densities, which can be quantified using techniques like gas chromatography and differential scanning calorimetry.

The study of isomer ratios, for instance, the ratio of this compound to 1,2,4-trimethylcyclohexane (B44741), is a crucial tool in geochemistry and environmental science. researchgate.net These ratios can be used to link subsurface petroleum hydrocarbon pools to their original source product because the isomer pairs have similar solubility and volatility and are resistant to biodegradation. researchgate.net

Furthermore, the conformational analysis of various trimethylcyclohexane isomers remains a topic of interest. For example, studies on cis-1,3,5-trimethylcyclohexane derivatives have explored their chair and boat conformations. rsc.org The investigation into the most stable conformations of different isomers, such as determining whether methyl groups are in axial or equatorial positions, provides fundamental insights into the principles of stereochemistry. libretexts.orgpdx.edu

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| CAS Registry Number | 3073-66-3 |

| Physical State | Clear, colorless liquid |

| Boiling Point | 136-138 °C |

| Density | 0.778 g/cm³ |

| Water Solubility | Insoluble |

| Solubility in Non-Polar Solvents | High (e.g., hexane, toluene) |

| InChI Key | PYOLJOJPIPCRDP-UHFFFAOYSA-N |

This table is based on data from multiple sources. solubilityofthings.comchemicalbook.comnih.govnist.gov

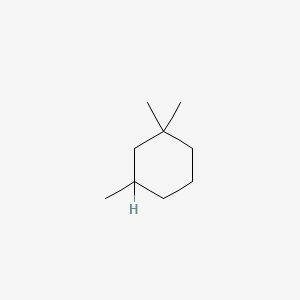

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,1,3-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOLJOJPIPCRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858746 | |

| Record name | 1,1,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,1,3-Trimethylcyclohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13404 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3073-66-3 | |

| Record name | 3,3,5-Trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3073-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclogeraniolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclogeraniolane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,3-trimethylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOGERANIOLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L13QEP2K04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Studies of 1,1,3 Trimethylcyclohexane

Alkylation Approaches for Regioselective Functionalization of Cyclohexanes

The introduction of methyl groups onto a cyclohexane (B81311) ring in a specific arrangement is a primary challenge in synthesizing substituted cycloalkanes like 1,1,3-trimethylcyclohexane. Alkylation reactions are a direct approach, but controlling the position and number of added alkyl groups (regioselectivity) is crucial.

One of the common laboratory methods for preparing this compound involves the direct alkylation of cyclohexane using methylating agents. For instance, cyclohexane can be reacted with methyl iodide in the presence of a strong base. However, such direct alkylations can often lead to a mixture of products, making regioselective synthesis challenging.

More sophisticated methods focus on the alkylation of functionalized cyclohexane precursors to control the reaction's outcome. A significant challenge in the alkylation of cyclic diones, such as 2-methylcyclohexane-1,3-dione, is the competition between C-alkylation and O-alkylation. nih.gov Alkylation with unactivated sp³ electrophiles often preferentially leads to O-alkylation. nih.gov To overcome this, a method has been developed that involves the formation of a ketodimethyl hydrazone derivative. This intermediate directs the alkylation to the carbon atom. Deprotonation with potassium hydride (KH) followed by the addition of an electrophile results in C-alkylation. Subsequent hydrolysis yields the desired 2,2-dialkylcyclohexane-1,3-diones. nih.gov This strategy provides a high-yielding pathway to quaternary-substituted cyclohexane building blocks essential for natural product synthesis. nih.gov

Table 1: C-Selective Alkylation of 2-Methylcyclohexane-1,3-dione via Hydrazone Intermediate

| Electrophile | Product | Yield (2 steps) |

|---|---|---|

| Iodomethane | 2,2-Dimethylcyclohexane-1,3-dione | - |

| Allyl bromide | 2-Allyl-2-methylcyclohexane-1,3-dione | - |

| (E)-1-Iodo-4-methylpent-2-ene | 5d | 78% |

| (Z)-1-Iodo-2-methylbut-2-ene | 5e | 92% |

| 3-(Iodomethyl)pent-1-ene | 5h | 42% |

Data sourced from a study on scalable regioselective alkylation protocols. nih.gov

Other approaches have explored the regioselective C-H alkylation of arenes, which can be precursors to cyclohexanes. For example, cationic scandium(III) alkyl complexes have been shown to effectively catalyze the C-H alkylation of anisoles with olefins, demonstrating high regioselectivity that can be controlled by the catalyst system. rsc.org While not directly synthesizing this compound, these advanced methods for regioselective C-C bond formation are at the forefront of synthetic organic chemistry. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

Creating specific stereoisomers of this compound derivatives is essential when these molecules are used as chiral building blocks for complex targets like pharmaceuticals and natural products.

A notable example is the synthesis of a chiral this compound derivative from d-camphor (B3430136), a readily available natural product. This derivative serves as a key building block for the synthesis of ent-taxane type diterpenoids. oup.com The synthetic pathway involves a novel ring enlargement reaction, converting a 1,1,2-trimethylcyclopentane (B1633513) derivative, derived from d-camphor, into the desired chiral this compound structure. oup.comoup.com

Enzymatic reactions also offer a powerful tool for stereoselective synthesis. For instance, a two-step enzymatic asymmetric reduction has been used to synthesize (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. researchgate.net This process starts with the reduction of the C=C double bond of ketoisophorone using an old yellow enzyme from Saccharomyces cerevisiae to produce (6R)-levodione (2,2,6-trimethylcyclohexane-1,4-dione). This intermediate is then asymmetrically reduced by a reductase from Corynebacterium aquaticum to yield the final doubly chiral product. researchgate.net

Furthermore, the direct stereoselective hydroxylation of trimethylcyclohexane isomers has been achieved. The oxidation of cis,cis-1,3,5-trimethylcyclohexane with methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) yields a triol with an all-axial arrangement of the hydroxyl groups, demonstrating high stereoselectivity. researchgate.net Such stereospecific transformations are critical for generating molecules with precisely defined three-dimensional structures.

Derived Synthetic Pathways for Related Trimethylcyclohexane Compounds and Analogs

The synthetic principles applied to this compound can be extended to produce a variety of related compounds and analogs with different substitution patterns or functional groups.

For example, the synthesis of all three geometrical isomers of 1,2,3-trimethylcyclohexane (B155785) was accomplished through distinct pathways. acs.org The cis,cis,cis-isomer was synthesized starting from hexahydrophthalic anhydride, showcasing a method that relies on the stereospecificity of Diels-Alder reactions to establish the desired stereochemistry early in the sequence. acs.org

Industrial processes often generate complex trimethylcyclohexane derivatives. An example is the synthesis of 1,1-bis(t-butyl peroxy)-3,3,5-trimethylcyclohexane, which is prepared through the acid-catalyzed oxidation of 3,3,5-trimethylcyclohexanone (B147574) with tert-butyl hydroperoxide. This reaction requires careful control of temperature and other conditions to achieve a good yield. researchgate.net Another complex analog, 1,1,3-trimethyl-5-(2,4,4-trimethylcyclohexyl)cyclohexane, a high-density renewable fuel, has been synthesized from isophorone. The route involves selective hydrogenation to 3,3,5-trimethylcyclohexanone, followed by aldol (B89426) condensation and hydrodeoxygenation. researchgate.net

Thujone, a natural product, has been used as a starting material to create damascones (rose oil ketones), which are structurally related to trimethylcyclohexanes. cdnsciencepub.com The synthesis involves methylation of thujone followed by ring-opening and side-chain cleavage to generate a cyclohexenone system, which is a versatile intermediate for various damascone (B1235705) analogs. cdnsciencepub.com

Catalytic Hydrogenation Routes for Trimethylcyclohexane Isomers

Catalytic hydrogenation is a widely used and efficient method for synthesizing saturated cycloalkanes from unsaturated precursors like trimethylbenzenes or trimethylcyclohexenes. This method is common in industrial production.

The direct hydrogenation of trimethylbenzene isomers is a common route. For example, 1,3,5-trimethylcyclohexane (B44294) (a mixture of cis and trans isomers) can be produced by the catalytic hydrogenation of 1,3,5-trimethylbenzene (mesitylene). epa.govlookchem.com Studies on the kinetics of gas-phase hydrogenation of mesitylene (B46885) over a Nickel/Alumina (Ni/Al2O3) catalyst have shown that reaction orders are near zero for mesitylene and vary for hydrogen depending on the temperature. epa.gov Similarly, other trimethylbenzene isomers like hemimellitene (1,2,3-trimethylbenzene) and pseudocumene (1,2,4-trimethylbenzene) can be hydrogenated over nickel or platinum catalysts to yield the corresponding trimethylcyclohexanes. acs.orgontosight.aiscilit.com

Table 2: Catalysts Used in Hydrogenation of Trimethylbenzenes

| Precursor | Catalyst | Product | Reference |

|---|---|---|---|

| 1,3,5-Trimethylbenzene (Mesitylene) | Ni/Al2O3 | 1,3,5-Trimethylcyclohexane | epa.gov |

| 1,2,3-Trimethylbenzene (Hemimellitene) | Platinum (colloidal) | 1,2,3-Trimethylcyclohexane | acs.org |

| 1,2,3-Trimethylbenzene (Hemimellitene) | Nickel | 1,2,3-Trimethylcyclohexane | acs.org |

| 1,3,5-Trimethylcyclohexene | Platinum (Pt), Rhodium (Rh), Palladium (Pd) | 1,3,5-Trimethylcyclohexane | acs.org |

| 1,1,3-Trimethylcyclohexene | Palladium (Pd), Platinum (Pt) | This compound |

Hydrogenation of partially saturated rings, such as 1,1,3-trimethylcyclohexene, is another key pathway. This reaction uses catalysts like palladium or platinum to saturate the double bond, yielding this compound. The stereochemistry of these hydrogenation reactions is of particular interest. The hydrogenation of 1,3,5-trimethylcyclohexene over platinum or rhodium catalysts has been studied to understand the factors controlling the ratio of cis to trans products. acs.org The product stereochemistry is influenced by how the two faces of the double bond adsorb onto the catalyst surface. acs.orgacs.org

Chemical Reactivity and Transformation Pathways of 1,1,3 Trimethylcyclohexane

Oxidative Transformations and Reaction Product Analysis

1,1,3-Trimethylcyclohexane is susceptible to oxidation by strong oxidizing agents. Reactions with agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can lead to the formation of corresponding ketones or carboxylic acids. The specific products formed depend on the reaction conditions and the position of the attack on the cyclohexane (B81311) ring. For instance, oxidation can target the tertiary C-H bonds adjacent to methyl groups.

In a different context, the oxidation of related structures provides insight. For example, the oxidation of 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (B1664527) (TMCH), a peroxide derivative, has been studied in the presence of inorganic acids, leading to decomposition and the release of gases like carbon dioxide and ethane.

The table below summarizes the typical products of oxidative transformations of this compound and related compounds.

| Oxidizing Agent | Substrate | Major Products |

| Potassium Permanganate (KMnO₄) | This compound | Ketones, Carboxylic Acids |

| Chromic Acid (H₂CrO₄) | This compound | Ketones, Carboxylic Acids |

| Inorganic Acids (e.g., H₂SO₄) | 1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | Carbon Dioxide, Ethane |

Reductive Conversion Strategies and Product Characterization

The reduction of this compound and its derivatives can be achieved through catalytic hydrogenation. This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt). The primary outcome of this reaction is the formation of fully saturated hydrocarbons.

While direct reduction of this compound itself is straightforward, studies on related compounds provide further details. For example, the reduction of alkyl iodides can be promoted by lanthanum metal, yielding reductive dimerized products alongside simple reduction products. Additionally, the selective catalytic hydrogenation of organic compounds in supercritical fluids has been shown to be an efficient process, allowing for precise control over reaction parameters and high product selectivity.

The following table outlines common reductive conversion strategies.

| Reducing Agent/Method | Substrate | Major Products |

| Hydrogen Gas (H₂) with Pd/Pt catalyst | This compound | Fully saturated hydrocarbons |

| Lanthanum metal | Alkyl iodides | Reductive dimerized products, reduction products |

| Catalytic Hydrogenation in Supercritical Fluids | Various organic compounds | Highly selective hydrogenation products |

Halogenation and Other Substitution Reaction Mechanisms

This compound can undergo halogenation, a type of substitution reaction where hydrogen atoms are replaced by halogen atoms like chlorine (Cl₂) or bromine (Br₂). This reaction is often initiated by heat or UV light and proceeds via a radical chain mechanism. The stability of the resulting radical intermediate plays a crucial role in determining the major product, with tertiary radicals being more stable than secondary or primary ones.

For instance, the radical halogenation of methylcyclohexane (B89554) yields various products, but the main product is determined by the most stable radical formed. In the case of 2-chloro-1,1,3-trimethylcyclohexane, it can undergo both substitution (Sɴ1 or Sɴ2) and elimination (E1 or E2) reactions, depending on the reagent and conditions. With a strong base like methoxide, elimination is favored, leading to the formation of products like 1,3,3-trimethylcyclohexene.

The table below summarizes halogenation and substitution reactions.

| Reaction Type | Reagents/Conditions | Substrate | Major Products/Mechanisms |

| Radical Halogenation | Cl₂ or Br₂ with heat or UV light | This compound | Halogenated cyclohexanes via radical chain mechanism |

| Elimination/Substitution | Methoxide | 2-chloro-1,1,3-trimethylcyclohexane | Elimination (E1/E2) favored, forming trimethylcyclohexene |

| Substitution/Elimination | Butanol | 2-chloro-1,1,3-trimethylcyclohexane | Can undergo Sɴ1, Sɴ2, E1, or E2 reactions |

Thermal and Thermochemical Degradation Investigations

This compound can be formed during the thermal degradation of certain polymers. Specifically, it has been identified as a product of the degradation of polypropylene (B1209903). The mechanism is believed to involve the random cleavage of carbon-carbon bonds, leading to the formation of radicals which can then undergo cyclization to form stable cyclic compounds. The thermal degradation of isotactic polypropylene, for instance, yields a multitude of products, including various trimethylcyclohexane isomers.

Furthermore, the photochemical and thermal degradation of trimethylcyclohexane-polycarbonate (TMC-PC) has been compared to that of bisphenol-A polycarbonate (PC). These studies show that the trimethylcyclohexylidene structure in TMC-PC, which contains tertiary carbon atoms, influences its degradation pathways.

In the process of supercritical water liquefaction of plastics, this compound has been identified as a predominant alicyclic compound formed. This process, which operates at high temperatures and pressures, is an effective method for converting plastic waste into valuable oils. Studies on the supercritical water liquefaction of polypropylene have shown that alicyclic hydrocarbons, including this compound, are major components of the resulting oil. The formation of these cyclic compounds is attributed to the cyclization reactions of α-alkenes derived from the polypropylene. The stability of this compound under these high-temperature conditions suggests a resistance to certain degradation reactions like retro-aldol and hydrocracking.

Formation during Polymer Degradation Processes

Advanced Oxidation Processes for Degradation and Environmental Remediation

Advanced Oxidation Processes (AOPs) are effective methods for degrading refractory organic pollutants like this compound into smaller, less harmful molecules. These processes generate highly reactive species, such as hydroxyl radicals (•OH), which can attack and break down the structure of the pollutant.

One study demonstrated a synergistic AOP using hydrogen peroxide and sodium persulfate with a biochar catalyst to degrade organic pollutants in spent sulfuric acid. After treatment, this compound was identified as one of the degradable monocyclic organic compounds present in the treated acid. AOPs can involve various combinations of oxidants like ozone (O₃) and hydrogen peroxide (H₂O₂), often enhanced by UV radiation or catalysts, to achieve efficient degradation of a wide range of organic contaminants. The effectiveness of AOPs lies in their ability to mineralize recalcitrant compounds into substances like CO₂ and H₂O or transform them into more biodegradable forms. Due to its resistance to natural biodegradation, this compound is sometimes used as a conserved marker in studies of hydrocarbon contamination and bioremediation.

Isomerism, Stereochemistry, and Conformational Analysis of Trimethylcyclohexanes

Investigation of Stereoisomeric Forms of 1,1,3-Trimethylcyclohexane

This compound possesses a single chiral center at the C3 position, the carbon atom bonded to a hydrogen and a methyl group. Due to this chirality, the molecule is not superimposable on its mirror image, giving rise to a pair of enantiomers: (R)-1,1,3-trimethylcyclohexane and (S)-1,1,3-trimethylcyclohexane. These stereoisomers are distinct chemical entities, though they share identical physical properties except for their interaction with plane-polarized light and other chiral molecules. The gem-dimethyl group at the C1 position renders this carbon atom achiral.

Conformational Analysis of the Cyclohexane (B81311) Ring System

Chair Conformation Stability and Steric Strain Analysis

This compound can exist in two distinct chair conformations that are interconvertible through a process known as a ring flip. These two conformations differ in the orientation of the methyl group at the C3 position.

Conformation A (Equatorial C3-Methyl): In this conformation, the methyl group at C3 occupies an equatorial position. One methyl group at C1 is axial, and the other is equatorial. The primary source of steric strain in this conformer arises from the 1,3-diaxial interaction between the axial methyl group at C1 and the axial hydrogens at C3 and C5.

Conformation B (Axial C3-Methyl): Following a ring flip, the C3-methyl group moves to an axial position. This creates a significant and highly unfavorable 1,3-diaxial interaction between the axial methyl group at C3 and the axial methyl group at C1. vaia.comchegg.comchegg.com This interaction is sterically more demanding than a methyl-hydrogen interaction.

Due to the severe steric strain from the 1,3-diaxial interaction between two methyl groups in Conformation B, this conformer is significantly less stable. vaia.comchegg.com Consequently, the equilibrium heavily favors Conformation A, where the C3-methyl group is in the more spacious equatorial position. The energy difference is substantial, with the axial methyl group in the less stable conformation contributing approximately 5.4 kJ/mol more strain energy. vaia.com

| Conformer | C3-Methyl Position | Major 1,3-Diaxial Interactions | Relative Stability | Estimated Strain Energy Difference (kJ/mol) |

|---|---|---|---|---|

| Conformation A | Equatorial | C1-Methyl (axial) ↔ H | More Stable | Reference (0) |

| Conformation B | Axial | C1-Methyl (axial) ↔ C3-Methyl (axial) | Less Stable | ~5.4 vaia.com |

Comparative Conformational Studies with Other Trimethylcyclohexane Isomers (e.g., 1,2,3-Trimethylcyclohexane (B155785), 1,3,5-Trimethylcyclohexane)

The stability and conformational preferences of trimethylcyclohexanes vary significantly with the substitution pattern.

1,3,5-Trimethylcyclohexane (B44294): This isomer can exist as two geometric isomers, cis and trans. The cis-1,3,5-trimethylcyclohexane isomer is particularly notable. In one chair conformation, all three methyl groups can occupy equatorial positions, resulting in a very stable, low-energy structure. pharmacy180.com The alternative chair form, with all three methyl groups in axial positions, would experience severe 1,3-diaxial interactions and is highly unstable. pharmacy180.com The energy difference between the all-equatorial and all-axial forms is estimated to be greater than 5.4 kcal/mol. pharmacy180.com

1,2,3-Trimethylcyclohexane: This isomer has several stereoisomers, each with unique conformational properties. nist.govatlas.orgyoutube.com For example, in the (1α,2β,3α)-stereoisomer, a chair conformation can be adopted where two methyl groups are equatorial and one is axial. nist.gov The stability of any given 1,2,3-trimethylcyclohexane conformer depends on a balance between minimizing 1,3-diaxial interactions and gauche interactions between adjacent methyl groups.

Compared to this compound, which always has one axial methyl group at the C1 position, isomers like cis-1,3,5-trimethylcyclohexane can achieve a state of lower steric strain by placing all bulky groups in equatorial positions. pharmacy180.com The fixed presence of an axial group in this compound introduces a baseline level of steric strain that is absent in the most stable conformer of the cis-1,3,5 isomer.

| Isomer | Most Stable Conformation Description | Key Steric Interactions |

|---|---|---|

| This compound | One axial methyl (C1), two equatorial methyls (C1, C3) | 1,3-diaxial CH₃-H |

| cis-1,3,5-Trimethylcyclohexane | All three methyl groups are equatorial | Minimal |

| (1α,2β,3α)-1,2,3-Trimethylcyclohexane | Two equatorial methyls, one axial methyl | 1,3-diaxial CH₃-H and gauche CH₃-CH₃ |

Steric Isotope Effects in Trimethylcyclohexane Systems

Steric isotope effects occur when the substitution of an atom with one of its isotopes influences the steric properties and, consequently, the position of a chemical equilibrium. Research on related systems, such as 1-trideutero-1,3,3-trimethylcyclohexane, provides insight into these phenomena. nih.govresearchgate.net

In these systems, a deuterium (B1214612) atom (D) is sterically smaller than a protium (B1232500) atom (H). Theoretical and experimental studies have shown that in a rapid equilibrium between two chair conformers, the deuterated methyl group (CD₃) may show a slight preference for the more sterically hindered position. nih.govresearchgate.netacs.org For instance, in 1-trideutero-1,3,3-trimethylcyclohexane, there is an equilibrium between the conformer with the CD₃ group in an axial position and the one with it in an equatorial position. It was found that the equilibrium constant (Keq) slightly favors the conformer where the deuterated group is axial. nih.govresearchgate.netacs.org This preference is attributed to the lower vibrational zero-point energy of the C-D bond compared to the C-H bond, which makes the deuterated group effectively smaller and better able to tolerate sterically crowded environments. acs.org The hydrogen atom on an axial methyl group that is particularly close to a hydrogen on another axial methyl group is primarily responsible for this large steric isotope effect. nih.govacs.org

Dynamic Equilibrium Studies of Trimethylcyclohexane Isomers

The different chair conformations of trimethylcyclohexane isomers are in a state of dynamic equilibrium, rapidly interconverting at room temperature through ring flipping. pearson.com The position of this equilibrium is determined by the relative Gibbs free energy of the conformers involved. For this compound, the equilibrium lies overwhelmingly toward the conformer with the C3-methyl group in the equatorial position, due to its lower steric strain. vaia.comopenstax.org

Dynamic NMR spectroscopy is a key experimental technique used to study these equilibria. By analyzing the spectra at different temperatures, it is possible to determine the energy barriers for the chair-chair interconversion and the population of each conformer at equilibrium. Such studies confirm that for most substituted cyclohexanes, conformers that minimize the number and severity of 1,3-diaxial interactions are heavily favored.

Advanced Analytical and Spectroscopic Characterization of 1,1,3 Trimethylcyclohexane

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like 1,1,3-TMCH. It provides both qualitative and quantitative information, making it invaluable in fields ranging from petroleum analysis to environmental monitoring.

The effective separation of 1,1,3-TMCH from its isomers and other hydrocarbons is critically dependent on the choice of the gas chromatographic column. Non-polar capillary columns are standard for this application. A commonly used stationary phase is 5% phenyl-substituted polymethylsiloxane, which separates compounds based on their boiling points and, to a lesser extent, their polarity. dtic.mil

Optimization of the separation is achieved through careful control of the column oven temperature program. A typical program might involve an initial isothermal hold at a low temperature (e.g., 40°C) to allow for the elution of highly volatile compounds, followed by a gradual temperature ramp (e.g., 3°C/min) to elute less volatile components like 1,1,3-TMCH and its isomers. dtic.mil The selection of an appropriate temperature program is crucial for resolving closely eluting isomers and achieving baseline separation, which is essential for accurate quantification.

For complex mixtures, comprehensive two-dimensional gas chromatography (GC×GC) can provide enhanced separation power. copernicus.org This technique uses two columns with different selectivities to resolve compounds that may co-elute in a one-dimensional separation. copernicus.org

Table 1: GC Column and Conditions for 1,1,3-Trimethylcyclohexane Analysis

| Parameter | Specification | Purpose |

| Column Type | Fused Silica Capillary | Provides high resolution and inertness. |

| Stationary Phase | 5% Phenyl-polymethylsiloxane (e.g., DB-5) | Non-polar phase separates based on boiling point. dtic.mil |

| Dimensions | 30 m length x 0.25 mm internal diameter x 1 µm film thickness | Standard dimensions for good separation efficiency. dtic.mil |

| Carrier Gas | Helium | Inert carrier gas for transporting analytes. dtic.mil |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. dtic.mil |

| Temperature Program | Isothermal hold followed by a temperature ramp | Optimizes separation of a wide range of volatile compounds. dtic.mil |

For accurate quantification of 1,1,3-TMCH using GC-MS, the internal standard method is frequently employed. population-protection.eu An internal standard (IS) is a known amount of a compound added to the sample before analysis. It helps to correct for variations in injection volume, sample preparation, and instrument response. biopharmaservices.com The ideal internal standard should have similar chemical and physical properties to the analyte but not be present in the original sample. population-protection.eu

Stable isotope-labeled (SIL) versions of the analyte are considered the gold standard for internal standards because they co-elute and have nearly identical chemical behavior. biopharmaservices.com However, when a SIL-IS is not available, a structurally similar compound (an analog) can be used. biopharmaservices.com For the analysis of hydrocarbon mixtures like those containing 1,1,3-TMCH, deuterated aromatic compounds such as d10-anthracene are sometimes used as internal standards. dtic.mil

The concentration of the analyte is determined by comparing the peak area of the analyte to the peak area of the internal standard, using a pre-determined response factor. population-protection.eu This response factor accounts for differences in the ionization efficiency and detector response between the analyte and the internal standard. population-protection.eu

Table 2: Example of Internal Standards for Hydrocarbon Analysis

| Internal Standard Type | Example Compound | Rationale for Use |

| Stable Isotope-Labeled | ¹³C-labeled 1,1,3-TMCH | Ideal choice, mimics analyte behavior almost perfectly. biopharmaservices.com |

| Analog Internal Standard | 1,2,4-trimethylcyclohexane (B44741) | Can be used to estimate quantities of other trimethylcyclohexane isomers. researchgate.net |

| Deuterated Aromatic | d10-anthracene | Used in broad hydrocarbon analysis due to its distinct mass spectrum. dtic.mil |

Column Selection and Separation Optimization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of organic compounds, including this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide detailed information about the connectivity and chemical environment of atoms within the molecule.

¹H NMR spectroscopy of this compound reveals distinct signals for the different types of protons in the molecule. The methyl groups at the C1 position (gem-dimethyl) will appear as singlets, while the methyl group at the C3 position will be a doublet due to coupling with the adjacent proton. The methylene (B1212753) protons of the cyclohexane (B81311) ring will appear as complex multiplets due to their different chemical environments and spin-spin coupling interactions.

¹³C NMR spectroscopy provides information about the carbon skeleton. Each unique carbon atom in the 1,1,3-TMCH molecule will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its local electronic environment. For instance, the quaternary carbon at the C1 position will have a characteristic chemical shift, as will the carbons of the methyl groups and the methylene groups in the ring. Advanced 2D NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), can be used to correlate the proton and carbon signals, further confirming the structure. epfl.ch

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) | Multiplicity |

| C1-CH₃ (axial) | ~0.8-1.0 | ~25-35 | Singlet |

| C1-CH₃ (equatorial) | ~0.8-1.0 | ~25-35 | Singlet |

| C3-CH₃ | ~0.8-0.9 | ~20-25 | Doublet |

| Ring CH₂ | ~1.0-1.7 | ~20-50 | Multiplets |

| Ring CH | ~1.3-1.6 | ~25-35 | Multiplet |

Note: Actual chemical shifts can vary depending on the solvent and spectrometer frequency. chemicalbook.com

Enantioselective Chromatographic Separations for Chiral Hydrocarbon Analogs

While this compound itself is achiral, some of its structural analogs and related substituted cyclohexanes can be chiral. The separation of enantiomers (non-superimposable mirror images) of these chiral hydrocarbons requires specialized enantioselective chromatography. This technique is particularly important in determining the origin (biogenic vs. abiogenic) of hydrocarbons in environmental and geological samples. researchgate.net

Enantioselective gas chromatography is a primary method for this purpose. researchgate.net It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Modified cyclodextrins are commonly used as CSPs for the separation of unfunctionalized chiral hydrocarbons. researchgate.net The enantiorecognition mechanism is based on weak van der Waals forces and inclusion complexation within the cyclodextrin (B1172386) cavity. researchgate.net For example, a Chirasil-Dex column has been used for the enantioseparation of this compound, demonstrating the capability of these columns to resolve even closely related isomers. researchgate.net

The efficiency of the separation is influenced by factors such as the type of cyclodextrin derivative, the column temperature, and the carrier gas pressure. researchgate.netresearchgate.net Successful enantioseparation can provide valuable information for stereochemical analysis in various fields, including petrochemistry and astrobiology. researchgate.net

Development of Isomer Ratios for Source Correlation in Environmental Forensics

In environmental forensics, determining the source of hydrocarbon contamination is a critical task. The ratios of specific isomers of trimethylcyclohexanes (TMCHs) can serve as robust diagnostic tools for this purpose. researchgate.nettandfonline.com These compounds are often present in a wide range of petroleum products and are relatively resistant to biodegradation compared to other hydrocarbons like linear alkanes. researchgate.net Their similar solubility and volatility mean that their ratios tend to remain stable during transport in the subsurface. researchgate.net

One such diagnostic ratio is that of this compound to 1,2,4-trimethylcyclohexane (1,1,3-TMCH/1,2,4-TMCH). researchgate.nettandfonline.com Different crude oils and refined products (e.g., gasoline, diesel, jet fuel) have characteristic initial ratios of these isomers. By analyzing the TMCH isomer ratios in a contaminated sample and comparing them to potential source materials, it is possible to link the contamination to a specific source. researchgate.nettandfonline.com This approach has been successfully applied in cases of light non-aqueous phase liquid (LNAPL) contamination to differentiate between various potential sources at complex industrial sites. researchgate.net Statistical methods, such as cluster analysis, can be used in conjunction with these isomer ratios to provide a more definitive source correlation. researchgate.net

Environmental Distribution, Fate, and Biodegradation Research of 1,1,3 Trimethylcyclohexane

Occurrence and Origin in Hydrocarbon Mixtures

1,1,3-Trimethylcyclohexane is a cycloalkane found as a component in various hydrocarbon mixtures. Its primary origin is geological, being a natural constituent of crude oil and natural gas condensate. oup.comiarc.fr For instance, analyses of different crude oils have shown its presence, though concentrations can vary. One analysis identified this compound at 0.08% in one crude oil sample and 0.25% in another. iarc.fr It is also a significant component in the gasoline fractions derived from certain crude oils.

Beyond fossil fuels, this compound can be formed through industrial processes. It has been identified as a predominant alicyclic compound formed during the supercritical water liquefaction of plastics, indicating it can be a byproduct of polymer degradation. Furthermore, research into sustainable aviation fuels has shown that this compound can be generated during the hydrogenation of 2,6-dimethyl-1,5-heptadiene in the presence of an acid catalyst, forming part of a high-performance fuel mixture. rsc.org It is also present in a wide range of refinery feeds and refined petroleum products. researchgate.net

Table 1: Occurrence of this compound in Crude Oil Samples

| Crude Oil Sample | Concentration of this compound (%) | Reference |

|---|---|---|

| Crude Oil A | 0.08 | iarc.fr |

| Crude Oil B | 0.25 | iarc.fr |

| Karamai Crude Oil (Gasoline Fraction) | ~7.4 |

Recalcitrance to Microbial Degradation in Environmental Systems

A defining characteristic of this compound is its high resistance to microbial degradation under both aerobic and anaerobic conditions. oup.comresearchgate.net This recalcitrance is observed across different environmental redox conditions. ualberta.ca Studies have consistently shown it to be one of the most resistant hydrocarbon molecules within complex mixtures. oup.com

This resistance is attributed to its molecular structure. nih.gov The branched nature of the molecule, with three methyl groups on the cyclohexane (B81311) ring, creates steric hindrance that makes it difficult for microbial enzymes to access and attack the hydrocarbon structure. nih.gov Consequently, in contaminated environments, more readily degradable compounds like n-alkanes are consumed by microbes first, leading to a relative increase in the concentration of recalcitrant compounds like this compound. oup.comnih.gov Research has confirmed its resistance to aerobic biodegradation, a key factor in its persistence in oxygenated environments. researchgate.net Similarly, it is highly recalcitrant under anaerobic conditions, including both sulfate-reducing and methanogenic environments. oup.com

Application as a Conserved Marker in Biodegradation Assays

The pronounced resistance of this compound to biodegradation makes it an excellent conserved marker in scientific studies. oup.comualberta.ca In biodegradation assays, researchers use conserved markers to quantify the degradation of other, more labile hydrocarbons in a mixture. oup.com Since the concentration of the conserved marker remains stable, any decrease in the concentration of another compound relative to the marker can be confidently attributed to biodegradation, rather than physical processes like evaporation or sorption. oup.comualberta.ca

For example, in studies of anoxic aquifers, this compound was chosen as a conserved marker to reliably quantify the anaerobic biodegradation of other gasoline and condensate constituents. oup.com Its concentration, relative to the total detectable hydrocarbon pool, was observed to increase as other compounds were degraded. oup.com Similarly, in microcosm experiments investigating the biodegradation of cycloalkanes in oil sands tailings, it was used as an internal standard to account for measurement errors and confirm the degradation of target compounds. ualberta.ca Ratios of this compound to its isomer, 1,2,4-trimethylcyclohexane (B44741), are also proposed as tracers for correlating subsurface hydrocarbon contamination with its source, as the ratio remains stable due to similar physical properties and high resistance to degradation. researchgate.net

Table 2: Use of this compound as a Conserved Marker

| Study Context | Environmental Condition | Purpose | Reference |

|---|---|---|---|

| Gasoline & Natural Gas Condensate Contamination | Anaerobic (Sulfate-reducing, Methanogenic) | Quantify depletion of other alicyclic hydrocarbons. | oup.com |

| Oil Sands Tailings (FFT) | Various Redox Conditions | Internal standard to measure biodegradation of cyclohexane and cyclopentane. | ualberta.ca |

| Subsurface LNAPL Contamination | Aerobic | Used in isomer ratios to trace petroleum source. | researchgate.net |

| General Biodegradation Studies | Aerobic and Anaerobic | Reliable conserved marker due to high recalcitrance. | shareok.org |

Aerobic and Anaerobic Biodegradation Pathway Investigations

Despite its general recalcitrance, investigations into the potential biodegradation pathways of this compound are ongoing. Detailed metabolic pathways for this specific compound are not yet well-elucidated in scientific literature. shareok.org However, general principles of hydrocarbon biodegradation provide a framework for potential mechanisms.

Aerobic degradation of hydrocarbons typically involves the use of oxygenase enzymes, which incorporate oxygen into the hydrocarbon structure, making it more susceptible to further breakdown. researchgate.netmdpi.com For cycloalkanes, this often begins with the oxidation of the ring or an alkyl side-chain. researchgate.net

Anaerobic biodegradation must proceed without molecular oxygen. nih.gov One established mechanism for alkane activation under anaerobic conditions is the addition of the hydrocarbon to fumarate, a reaction catalyzed by enzymes like benzylsuccinate synthase (BSS) for aromatic compounds. shareok.org While this has been shown for a range of alkanes, the pathways for highly substituted cycloalkanes are less understood. oup.comshareok.org

Interestingly, some research suggests that this compound may not be entirely inert. One study noted a marked decrease in its biological concentrations during the initial phase of exposure, indicating that the hydrocarbon might be capable of inducing its own metabolic conversion, which would lead to lower steady-state levels in an organism. europa.eu This suggests that while degradation is slow and difficult, some metabolic capacity may exist, though the specific enzymes and pathways remain a subject for future research.

Environmental Partitioning and Bioavailability Research

The environmental fate of this compound is governed by its physical and chemical properties, which dictate how it partitions between air, water, soil, and biota. Being a non-polar hydrocarbon, it has very low solubility in water but is readily soluble in non-polar organic solvents. solubilityofthings.com This hydrophobicity is a key factor limiting its bioavailability to microorganisms in aqueous environments, as degradation often requires the compound to be in the aqueous phase to be accessed by microbial cells. researchgate.net

If released into the environment, this compound is expected to partition preferentially to soil and sediment. canada.ca Its lipophilic (fat-loving) nature is indicated by a high fat-to-blood partition ratio of 135. europa.eu This suggests a tendency to associate with organic matter in soil and the fatty tissues of organisms. However, its potential to bioaccumulate may be limited by the ability of organisms to induce metabolic processes for its eventual excretion. europa.eu Due to its volatility, it also has the potential for atmospheric transport. The low water solubility and tendency to sorb to solids means that in aquatic systems, its availability to organisms in the water column is low. researchgate.netcanada.ca

Theoretical and Computational Chemistry Applications for 1,1,3 Trimethylcyclohexane Systems

Quantum Mechanical Calculations of Molecular Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the molecular structure and energetics of 1,1,3-trimethylcyclohexane. These methods, rooted in solving the electronic Schrödinger equation, provide a detailed picture of the molecule's electronic distribution and energy landscape. northwestern.edu

Electronic Structure Theory (e.g., HF, B3LYP, MP2)

Electronic structure theory encompasses a range of computational methods used to approximate solutions to the many-electron Schrödinger equation. northwestern.edu For molecules like this compound, several key theoretical approaches are employed to elucidate their properties.

Hartree-Fock (HF) Theory: This is a foundational ab initio method that treats electron-electron repulsion in an average way. northwestern.eduornl.gov While it is a simpler approximation, it can be useful for determining qualitative information and trends. ornl.gov For instance, in a study of a related compound, 1-trideutero-1,3,3-trimethylcyclohexane, calculations at the HF/6-311G* level were used to predict the equilibrium isotope effect, yielding results that aligned well with experimental data. The Hartree-Fock method has also been used to obtain quantum properties like heat capacity, entropy, and thermal energy for various cycloalkanes using the 6-31G* basis set. nih.gov

Density Functional Theory (DFT): DFT methods, such as the popular B3LYP functional, have become widely used for their balance of computational cost and accuracy. buffalo.eduimperial.ac.uk Instead of the complex many-electron wavefunction, DFT focuses on the electron density. imperial.ac.uk This approach has been successfully applied to investigate the charge density, dipole moment, and electrostatic potential of complex organic molecules, showing good agreement with experimental X-ray crystallography data, particularly at the B3LYP/6-311++G(2d,2p) level of theory. buffalo.edu For substituted cyclohexanes, DFT calculations can predict physicochemical properties and vibrational modes.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that incorporates electron correlation, offering higher accuracy than HF. ornl.gov In the study of 1-trideutero-1,3,3-trimethylcyclohexane, the MP2/6-311G* level of theory provided a predicted equilibrium constant in excellent agreement with experimental NMR results. For other trimethylcyclohexane isomers, MP2 calculations with the cc-pVTZ basis set have been used to determine torsional angles.

These quantum mechanical methods provide a powerful toolkit for dissecting the subtle electronic and structural features that govern the behavior of this compound and its derivatives.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-evolution of molecular systems, providing insights into their dynamic behavior. researchgate.net For this compound, MD simulations can illuminate conformational changes and intermolecular interactions that are not apparent from static models. The non-polar nature of this compound allows it to engage in hydrophobic interactions, influencing the structure and function of molecules it comes into contact with.

Reactive molecular dynamics (ReaxFF MD) simulations, in particular, are a powerful tool for studying complex chemical processes like pyrolysis at an atomic level. researchgate.net Although direct MD studies on this compound are not extensively detailed in the provided results, research on related compounds like 1,3,5-trimethylcyclohexane (B44294) demonstrates the utility of this approach. For instance, MD simulations have been used to analyze the pyrolysis of jet fuel surrogates containing 1,3,5-trimethylcyclohexane, revealing how its molecular structure influences the production of smaller molecules like propylene (B89431) during thermal decomposition. acs.org These simulations provide a detailed understanding of reaction mechanisms and kinetics that are difficult to probe experimentally. researchgate.net

Computational Prediction of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting and interpreting the spectroscopic data of molecules like this compound. rsc.org These predictions are vital for structure determination and for assigning experimental signals. schrodinger.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR spectra of trimethylcyclohexane derivatives. For example, DFT calculations can be used to predict the chemical shifts (δ values) of carbon atoms, which are sensitive to their local electronic environment. The predicted spectra can then be compared with experimental data to confirm the molecular structure and stereochemistry. The PubChem database entry for this compound lists experimental ¹H and ¹³C NMR data, which can serve as a benchmark for such computational predictions. nih.gov

Vibrational Spectroscopy (IR and Raman): Computational methods are also employed to predict the infrared (IR) and Raman spectra of molecules. These spectra arise from the vibrational modes of the molecule. For instance, in a related chloro-substituted trimethylcyclohexane, computational studies have been used to identify the C-Cl stretching frequencies in the IR spectrum. The NIST Chemistry WebBook provides access to experimental IR spectra for this compound, which can be used to validate computational results. nist.gov ChemicalBook also provides access to various spectra for this compound, including ¹H NMR, IR, and Mass Spectrometry data. chemicalbook.com

The following table summarizes some of the key spectroscopic data available for this compound:

| Spectroscopic Data for this compound | |

| ¹H NMR | Available from ChemicalBook and PubChem. nih.govchemicalbook.com |

| ¹³C NMR | Available from PubChem. nih.gov |

| IR Spectrum | Available from the NIST Chemistry WebBook and ChemicalBook. nist.govchemicalbook.com |

| Mass Spectrum | Available from the NIST Chemistry WebBook and ChemicalBook. nist.govchemicalbook.com |

| Raman Spectrum | Available from ChemicalBook. chemicalbook.com |

Development of Predictive Models for Molecular Behavior

Predictive models, particularly Quantitative Structure-Property Relationship (QSPR) models, are developed to correlate the structural or physicochemical features of molecules with their macroscopic properties. rjpbcs.comnih.gov These models are valuable for estimating properties without the need for expensive and time-consuming experiments. rjpbcs.com

The development of QSPR models involves calculating a large number of molecular descriptors, which are numerical representations of a molecule's structure. nih.gov These descriptors are then used to build a mathematical model, often using techniques like Multiple Linear Regression (MLR) and Genetic Algorithms (GA), to predict a specific property. nih.govrjpbcs.com

While specific QSPR models exclusively for this compound are not detailed in the search results, the compound is often included in larger datasets used to develop models for hydrocarbons and cycloalkanes. nih.govrjpbcs.com For example, QSPR studies have been conducted to predict the boiling points of a diverse set of hydrocarbons, which included various trimethylcyclohexane isomers. rjpbcs.com Another study focused on developing QSPR models to predict thermodynamic properties like heat capacity, entropy, and thermal energy for a large set of cycloalkanes. nih.gov These models demonstrate the potential to predict the behavior of this compound based on its molecular structure. The core idea is that by understanding the relationships between molecular descriptors and properties in a large set of related compounds, one can then make accurate predictions for a specific molecule within that class. nih.govresearchgate.net

Biological Interactions and Biomedical Research Applications of 1,1,3 Trimethylcyclohexane

Investigations into Interactions with Lipid Membranes and Hydrophobic Biomolecules

The fundamentally non-polar and hydrophobic character of 1,1,3-trimethylcyclohexane is the primary driver of its interactions with biological structures. researchgate.net Lacking polar functional groups, it is highly insoluble in aqueous environments and preferentially partitions into lipid and other non-polar environments. researchgate.net This behavior is central to its biological effects and applications.

Research indicates that the mechanism of action for compounds like this compound involves its insertion into and interaction with lipid membranes and other hydrophobic molecules. Such interactions can influence the structure and function of these biological components. Studies on hydrophobic chemicals suggest that baseline toxicity is related to their accumulation within the lipid bilayer of cell membranes, with a critical membrane concentration for toxicity estimated to be between 40-160 mmol/kg of lipid. dtu.dk The partitioning of this compound into membranes is a key parameter in assessing its potential biological impact. dtu.dk

The interaction of this compound with biomolecules is also exemplified in analytical chemistry. In chiral separation techniques, the ability to differentiate between enantiomers often relies on stereospecific interactions with proteins, such as human serum albumin, which possess hydrophobic binding pockets. vdoc.pub The separation of this compound enantiomers using gas chromatography with a chiral stationary phase highlights that such hydrophobic interactions are specific enough to distinguish between stereoisomers. vdoc.pub

Furthermore, this compound has been identified as a thermal degradation product of β-carotene, a lipid-soluble carotenoid. researchgate.netlookchem.com Its formation from β-carotene implies its potential presence within the hydrophobic core of lipid membranes where carotenoids are typically located. researchgate.netlookchem.com Studies have also noted its presence as a volatile organic compound (VOC) in beef, suggesting its association with the lipid components of tissues. researchgate.nettdl.org

Table 1: Physicochemical Properties of this compound Relevant to Bio-Interactions

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H18 | |

| Molecular Weight | 126.24 g/mol | |

| Log Kow (Octanol-Water Partition Coefficient) | 4.91 | researchgate.netresearchgate.net |

| Water Solubility | Insoluble | researchgate.net |

Relevance in Drug Delivery System Development and Hydrophobic Compound Encapsulation

The pronounced hydrophobicity of the this compound scaffold makes it and its derivatives relevant to the field of drug delivery, particularly for the encapsulation of other hydrophobic compounds. The ability of a carrier to effectively encapsulate non-polar drugs is crucial for improving their solubility, stability, and bioavailability.

While research on this compound itself in drug delivery formulations is limited, studies on its derivatives have shown significant promise. A case study indicated that derivatives of this compound could effectively encapsulate hydrophobic drugs, leading to enhanced solubility and bioavailability, making them attractive candidates for new pharmaceutical formulations. The core cyclic structure is thought to provide a stable, non-polar microenvironment suitable for housing drug molecules that are otherwise poorly soluble in aqueous physiological fluids.

This concept is supported by research on other terpene-related structures. For instance, trans-nerolidol, a sesquiterpene alcohol with structural similarities to TMC precursors, has been investigated as a transdermal delivery system for therapeutic drugs. rsc.org The use of such lipophilic compounds can enhance the penetration of drugs through the lipid-rich layers of the skin. Similarly, polymers incorporating isocyanate derivatives of trimethylcyclohexane have been explored for biomedical applications, where the hydrophobic cyclohexane (B81311) unit is a key part of the polymer structure, facilitating the encapsulation and controlled release of drugs. researchgate.net

Studies on Biological Response Mechanisms and Cellular Interactions

The biological responses to this compound and its derivatives are linked to their physicochemical properties and ability to interact with cellular components. As a component of petroleum products and solvents, its toxicology has been a subject of investigation. One suggested mechanism for the toxicity of solvents, including hydrocarbon mixtures containing TMC, is the progressive demyelination of nerve cell axons, which points to a potential neurotoxic effect. researchgate.net

In the field of microbiology, specific cellular interaction mechanisms have been identified. Certain anaerobic bacteria are capable of metabolizing hydrocarbons like this compound. shareok.org Studies on anaerobic biodegradation have shown that the process can be initiated by the addition of the hydrocarbon to fumarate, a reaction catalyzed by the enzyme benzylsuccinate synthase (BSS) in a related compound, toluene. shareok.org This represents a specific biochemical pathway for the cellular processing of TMC in these microorganisms. Fungal degradation of TMC has also been observed, indicating that multiple types of microbes can interact with and break down this compound. nih.gov

Research into derivatives provides further insight into potential biological responses. A study on 1-isocyanato-methyl-1,3,3-trimethylcyclohexane, an isocyanate derivative, found that when conjugated to a carrier protein, it could induce pulmonary hypersensitivity in guinea pigs. This demonstrates that the trimethylcyclohexane moiety, when part of a larger molecule, can be involved in eliciting a specific immune response.

Intriguingly, this compound has been identified as one of the many volatile organic compounds (VOCs) present in human breath. nih.gov Its presence suggests it may be a byproduct of human metabolism or the metabolic activity of the gut microbiome, indicating a direct interaction with human biological systems. nih.gov

Role as a Precursor or Building Block in Synthesis of Biologically Active Compounds

The rigid, three-dimensional structure of the this compound scaffold makes it a valuable building block in the synthesis of complex, biologically active molecules. Its use as a chiral precursor allows for the construction of specific stereoisomers, which is often critical for pharmacological activity.

One of the most significant applications is in the synthesis of terpenoids. Research has documented the use of this compound in the preparation of ferruginol. Ferruginol is a naturally occurring diterpene that serves as a key precursor for the synthesis of taxodione, a compound known for its antitumor properties.

Furthermore, chiral derivatives of this compound are recognized as potent key building blocks for synthesizing taxane-type diterpenoids. researchgate.netconnectedpapers.com The taxane (B156437) family includes the well-known chemotherapy agent paclitaxel (B517696) (Taxol). Synthesizing these complex natural products often requires versatile and stereochemically defined starting materials, and the this compound framework provides a suitable foundation for constructing the characteristic polycyclic core of these molecules. researchgate.netconnectedpapers.com For example, a chiral this compound derivative has been synthesized from d-camphor (B3430136) for this purpose. researchgate.netconnectedpapers.com This highlights the role of the TMC structure in bridging simple, readily available natural products to complex, high-value pharmaceutical compounds.

Table 2: this compound as a Synthetic Precursor

| Precursor/Building Block | Target Bioactive Compound/Family | Significance | Reference |

|---|---|---|---|

| This compound | Ferruginol (precursor to Taxodione) | Synthesis of antitumor terpenoids. | |

| Chiral this compound derivative | ent-Taxane-type Diterpenoids | Key building block for the synthesis of complex anticancer compounds. | researchgate.netconnectedpapers.com |

Q & A

Basic Research Questions

Q. How can researchers experimentally determine key physicochemical properties of 1,1,3-trimethylcyclohexane such as density, boiling point, and aqueous solubility?

- Methodological Answer :

- Density : Measure using a calibrated densitometer at 25°C, as reported in literature (0.765 g/cm³) .

- Boiling Point : Determine via fractional distillation under standard atmospheric pressure (760 mmHg), yielding 136.6°C .

- Aqueous Solubility : Conduct shake-flask experiments at 25°C, with solubility reported as mol/L ( g/L) .

- Validation requires triplicate measurements and comparison with computational models (e.g., group contribution methods).

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex hydrocarbon mixtures?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use non-polar capillary columns (e.g., DB-5) for separation, with quantification via internal standards (e.g., deuterated alkanes) .

- Nuclear Magnetic Resonance (NMR) : Employ and NMR with broadband decoupling to resolve structural features. For example, NMR at 76.77 MHz can differentiate stereoisomers in neat liquids .

- Calibration curves and spiked recovery experiments ensure accuracy in complex matrices.

Advanced Research Questions

Q. How is this compound utilized as a conserved marker in anaerobic biodegradation studies, and what methodological considerations are critical for data interpretation?

- Methodological Answer :

- Conserved Marker Role : Due to its resistance to biodegradation, it serves as a reference compound to calculate % loss of other hydrocarbons using the formula:

where = target analyte and = conserved compound (this compound) .

- Key Considerations :

- Ensure homogeneous sediment distribution to minimize subsampling variability.

- Validate against alternative conserved markers (e.g., 2,2,3,3-tetramethylbutane) for consistency.

Q. How do computational approaches like the quadratic indices method predict the boiling points of cycloalkanes such as this compound, and how do these predictions compare with experimental data?

- Methodological Answer :

- Quadratic Indices : Calculate atomic-level topological descriptors to model boiling points. For this compound, the predicted boiling point is 137.22°C (vs. experimental 136.6°C), with a deviation of -0.59°C .

- Validation : Compare predictions across multiple isomers (e.g., 1,1,4-trimethylcyclohexane) to assess model robustness. Discrepancies >3°C may indicate stereochemical or branching effects .

Q. What experimental protocols are employed in NMR spectroscopy to resolve structural features of this compound, particularly in differentiating stereoisomers?

- Methodological Answer :

- Spectral Acquisition : Use NMR at 76.77 MHz with broad-band decoupling and Lorentzian-to-Gaussian line-shape transformations to enhance resolution .

- Selective Decoupling : Assign proton environments by associating and peaks through selective decoupling experiments.

- Isomer Differentiation : Compare chemical shifts and coupling constants with known stereoisomers (e.g., cis,cis,cis-1,3,5-trimethylcyclohexane) .

Q. What factors influence the formation of this compound during catalytic hydrocracking of bio-oils, and how can reaction conditions be optimized to study its yield?

- Methodological Answer :

- Catalyst Design : Use Ni-Zn/HZSM-5 catalysts to promote dehydrocyclization and isomerization of long-chain alkanes (e.g., C17–C24) into cycloalkanes .

- Reaction Optimization :

- Temperature: 300–400°C to balance cracking and cyclization.

- Pressure: Moderate hydrogen pressure (20–50 bar) to suppress coking.

- Yield Analysis : Quantify via GC-MS, with reported yields of 2.36% in bio-oil hydrocracking products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.